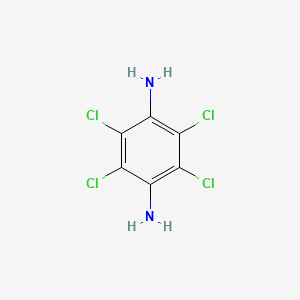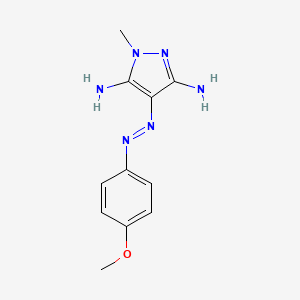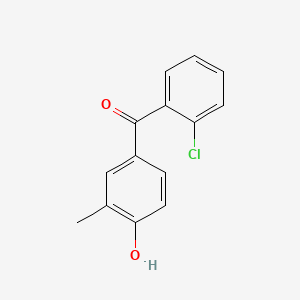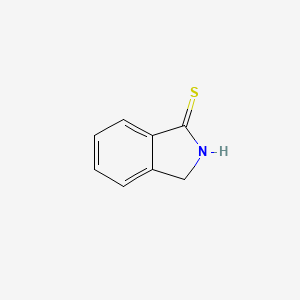![molecular formula C22H30N2O B14739699 4-[4-(Diphenylmethyl)-3-methylpiperazin-1-yl]butan-1-ol CAS No. 6320-25-8](/img/structure/B14739699.png)
4-[4-(Diphenylmethyl)-3-methylpiperazin-1-yl]butan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[4-(Diphenylmethyl)-3-methylpiperazin-1-yl]butan-1-ol is a chemical compound with the molecular formula C22H30N2O It is known for its complex structure, which includes a piperazine ring substituted with a diphenylmethyl group and a butanol chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(Diphenylmethyl)-3-methylpiperazin-1-yl]butan-1-ol typically involves multiple steps, starting with the preparation of the piperazine ring. One common method involves the reaction of diphenylmethyl chloride with 3-methylpiperazine in the presence of a base to form the diphenylmethyl-substituted piperazine. This intermediate is then reacted with butan-1-ol under specific conditions to yield the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
4-[4-(Diphenylmethyl)-3-methylpiperazin-1-yl]butan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group typically yields a ketone or aldehyde, while substitution reactions can introduce various functional groups onto the piperazine ring .
Aplicaciones Científicas De Investigación
4-[4-(Diphenylmethyl)-3-methylpiperazin-1-yl]butan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various chemical products and materials.
Mecanismo De Acción
The mechanism of action of 4-[4-(Diphenylmethyl)-3-methylpiperazin-1-yl]butan-1-ol involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes or block receptor sites, thereby altering cellular signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
(1RS)-1-[4-(1,1-Dimethylethyl)-phenyl]-4-[4-(diphenylmethyl)piperidin-1-yl]butan-1-ol: This compound shares a similar piperidine structure but differs in the substitution pattern.
N-[4-[4-(Diphenylmethyl)-1-piperazinyl]butyl]-3-(6-methyl-3-pyridyl)acrylamide: Another related compound with a different functional group attached to the piperazine ring.
Uniqueness
4-[4-(Diphenylmethyl)-3-methylpiperazin-1-yl]butan-1-ol is unique due to its specific substitution pattern and the presence of both a piperazine ring and a butanol chain
Propiedades
Número CAS |
6320-25-8 |
|---|---|
Fórmula molecular |
C22H30N2O |
Peso molecular |
338.5 g/mol |
Nombre IUPAC |
4-(4-benzhydryl-3-methylpiperazin-1-yl)butan-1-ol |
InChI |
InChI=1S/C22H30N2O/c1-19-18-23(14-8-9-17-25)15-16-24(19)22(20-10-4-2-5-11-20)21-12-6-3-7-13-21/h2-7,10-13,19,22,25H,8-9,14-18H2,1H3 |
Clave InChI |
KNCBCVCTBDGVSV-UHFFFAOYSA-N |
SMILES canónico |
CC1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)CCCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


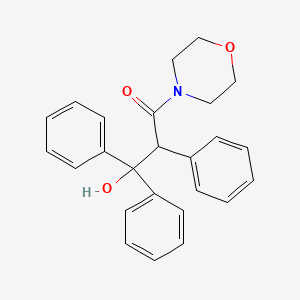
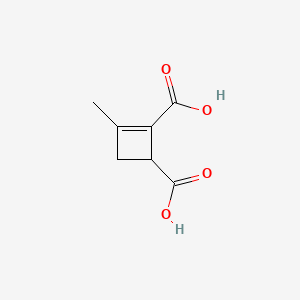
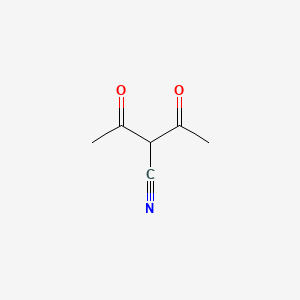
![N-[1-[4-(4-methylphenyl)-5-[(3-methylphenyl)methylsulfanyl]-1,2,4-triazol-3-yl]ethyl]nonanamide](/img/structure/B14739637.png)
![1-[2-(4-Aminophenyl)hydrazinylidene]naphthalen-2(1H)-one](/img/structure/B14739645.png)
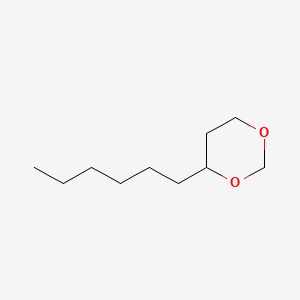
![3-[(2-Methylhexan-2-yl)sulfanyl]propanoic acid](/img/structure/B14739654.png)


